DNA Binding Affinity of Cu(II) Schiff Base Complex Derived from 2-(Benzylthio)aniline
The copper(II) Schiff base complex synthesized from 2-(benzylthio)aniline and pyrrole-2-carboxaldehyde demonstrates intercalative DNA binding with an intrinsic binding constant (Kb) of 1.83 × 10⁵ M⁻¹ toward calf thymus DNA [1]. This value exceeds that reported for analogous Cu(II) complexes derived from 2-(methylthio)aniline (Kb ~ 1.2 × 10⁵ M⁻¹) under comparable spectroscopic titration conditions, suggesting the benzyl group enhances π-stacking interactions with DNA base pairs relative to the methyl analog [2].
| Evidence Dimension | DNA binding constant (Kb) |
|---|---|
| Target Compound Data | 1.83 × 10⁵ M⁻¹ (Cu(II) Schiff base complex) |
| Comparator Or Baseline | Cu(II) complex of 2-(methylthio)aniline Schiff base: ~1.2 × 10⁵ M⁻¹ |
| Quantified Difference | Approximately 1.5-fold higher binding affinity |
| Conditions | Calf thymus DNA, spectroscopic titration (UV-Vis), phosphate buffer pH 7.2, room temperature |
Why This Matters
Higher DNA binding constant translates to potentially enhanced efficacy in metallodrug design applications targeting nucleic acids.
- [1] Singh A, Gogoi HP, Barman P, Guha AK. Novel thioether Schiff base transition metal complexes: Design, synthesis, characterization, molecular docking, computational, biological and catalytic studies. Applied Organometallic Chemistry. 2022;36(5):e6673. doi:10.1002/aoc.6673 View Source
- [2] Raman N, Sobha S, Thamaraichelvan A. Synthesis, characterization, DNA binding, and antimicrobial studies of Cu(II), Ni(II), Co(II), and Zn(II) complexes derived from 2-(methylthio)aniline Schiff base. Journal of Coordination Chemistry. 2011;64(5):831-847. doi:10.1080/00958972.2011.555540 View Source
